

Structure-Activity Relationship of 2-Chloro-4-methylnicotinamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

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The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of nicotinamide have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-Chloro-4-methylnicotinamide** derivatives and related analogues, drawing from a range of experimental studies. While direct and comprehensive SAR studies on the **2-chloro-4-methylnicotinamide** scaffold are limited, this guide synthesizes data from closely related structures to infer key structural requirements for biological activity.

Antifungal Activity

Nicotinamide derivatives have been extensively investigated for their potential as antifungal agents, with many acting as succinate dehydrogenase (SDH) inhibitors. The following table summarizes the *in vitro* antifungal activity of various nicotinamide analogues against pathogenic fungi.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound ID	R1	R2	R3	Target Organism	Activity (MIC/IC50 /Inhibition %)	Reference
Boscalid	H	Cl	2-Cl-phenyl	Alternaria alternata	-	[1]
Compound 16g	NH2	H	3-isopropylphenyl	Candida albicans SC5314	MIC: 0.25 µg/mL	[2]
Compound 16j	NH2	H	4-isopropylphenyl	Candida albicans SC5314	MIC: 0.5 µg/mL	[1]
Compound 16i	NH2	H	2-isopropylphenyl	Candida albicans SC5314	MIC: >64 µg/mL	[1]
Compound 4a	Cl	H	Substituted thiophene	Pseudoporonospora cubensis	EC50: 4.69 mg/L	[3]
Compound 4f	Cl	Cl	Substituted thiophene	Pseudoporonospora cubensis	EC50: 1.96 mg/L	[3]
N-(2-bromophenyl)-2-chloronicotinamide	Cl	H	2-bromophenyl	Enterococcus faecalis	MIC: 32 µM	[4]

Key SAR Insights for Antifungal Activity:

- Substitution on the Amide Phenyl Ring: For N-phenylnicotinamide derivatives, the position of substituents on the phenyl ring is crucial. A meta-substituent, such as the isopropyl group in compound 16g, appears to be optimal for potent antifungal activity against Candida

albicans[1][2]. Shifting the isopropyl group to the para-position (16j) slightly reduces activity, while an ortho-substitution (16i) leads to a significant loss of potency[1].

- Substitution at the 2-Position of the Pyridine Ring: The nature of the substituent at the 2-position of the pyridine ring significantly influences activity. An amino group (as in 16g) confers potent activity[2]. A chloro group is also common in active compounds, as seen in the commercial fungicide Boscalid and other derivatives[1][4].
- N-Thiophene Amide Derivatives: The introduction of a substituted thiophene ring at the amide nitrogen can lead to excellent fungicidal activity against plant pathogens like *Pseudoperonospora cubensis*[3]. Dichloro substitution on the pyridine ring (compound 4f) enhances this activity compared to a single chloro substituent (compound 4a)[3].

Anticancer Activity: VEGFR-2 Inhibition

A growing body of evidence suggests that nicotinamide derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

Compound ID	Scaffold	Modifications	IC50 (nM)	Reference
Sorafenib	(Reference drug)	-	53.65	[5]
Compound 8	Nicotinamide	N-substituted with a complex heterocyclic system	77.02	[5]
Compound 23j	bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline	2,5-dichloro substitution on the terminal phenyl ring	3.7	[9]
Compound 23l	bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline	2-hydroxy substitution on the terminal phenyl ring	5.8	[9]
Compound 23i	bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline	4-chloro substitution on the terminal phenyl ring	9.4	[9]

Key SAR Insights for VEGFR-2 Inhibition:

- Core Scaffold: Complex heterocyclic systems fused with or attached to the nicotinamide core can exhibit potent VEGFR-2 inhibition[5][9].
- Substitution on Terminal Phenyl Ring: For bis-triazolo-quinoxaline derivatives, the substitution pattern on the terminal phenyl ring dramatically affects inhibitory potency. Dichloro substitution (23j) results in activity comparable to the standard drug sorafenib[9]. Hydroxy (23l) and single chloro (23i) substitutions also confer high potency[9].

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method.[10]

- Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.
- Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies are suspended in sterile saline, and the cell density is adjusted to a final concentration of 5×10^3 cells/mL in RPMI-1640 medium.
- Assay Procedure: In a 96-well microtiter plate, 100 μ L of the fungal inoculum is added to 100 μ L of the serially diluted compound solutions.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically $\geq 80\%$ inhibition) compared to the drug-free control.[10]

VEGFR-2 Kinase Assay

This is a general protocol for a biochemical assay to measure the direct inhibition of VEGFR-2 kinase activity.[6][11]

- Reagent Preparation: A reaction buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared. Test compounds are serially diluted.
- Assay Procedure: In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compounds at various concentrations are added. The reaction is initiated by the addition of the substrate and ATP mixture.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate. This can be done using various methods, such as

luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence/absorbance-based methods.[6][11]

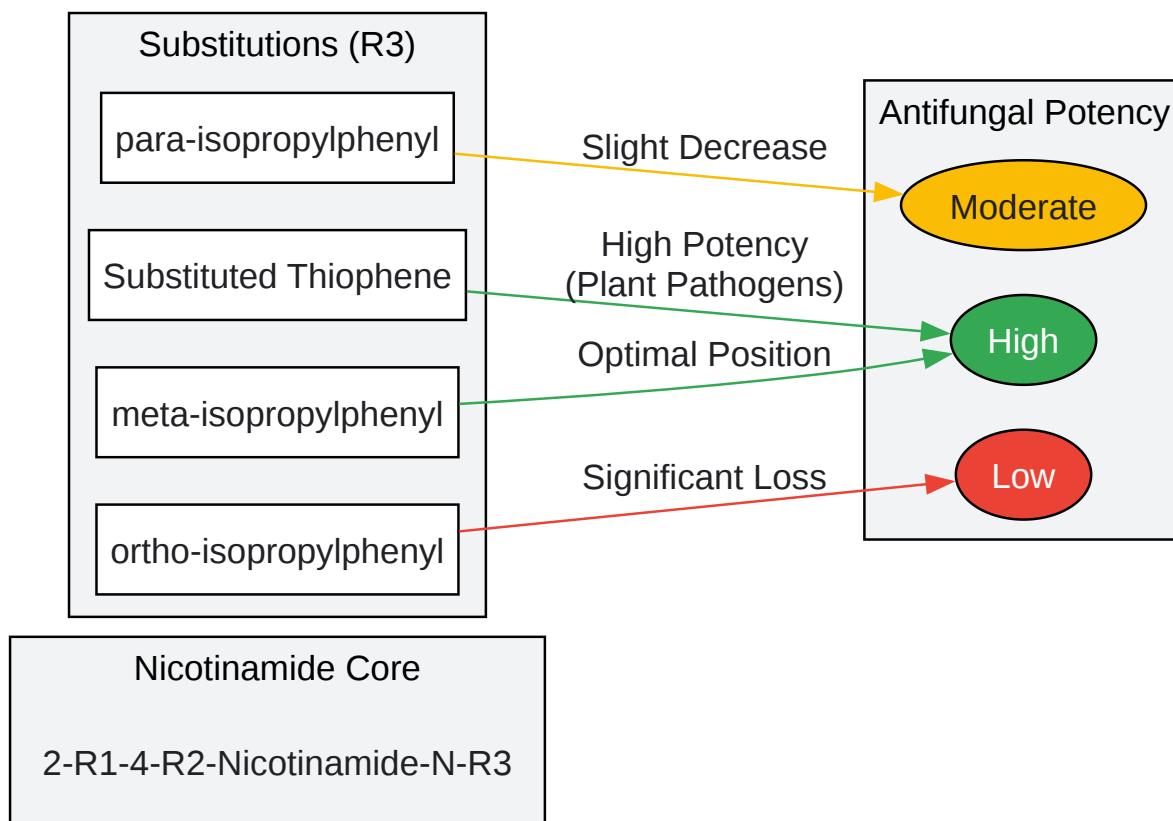
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH.[12][13]

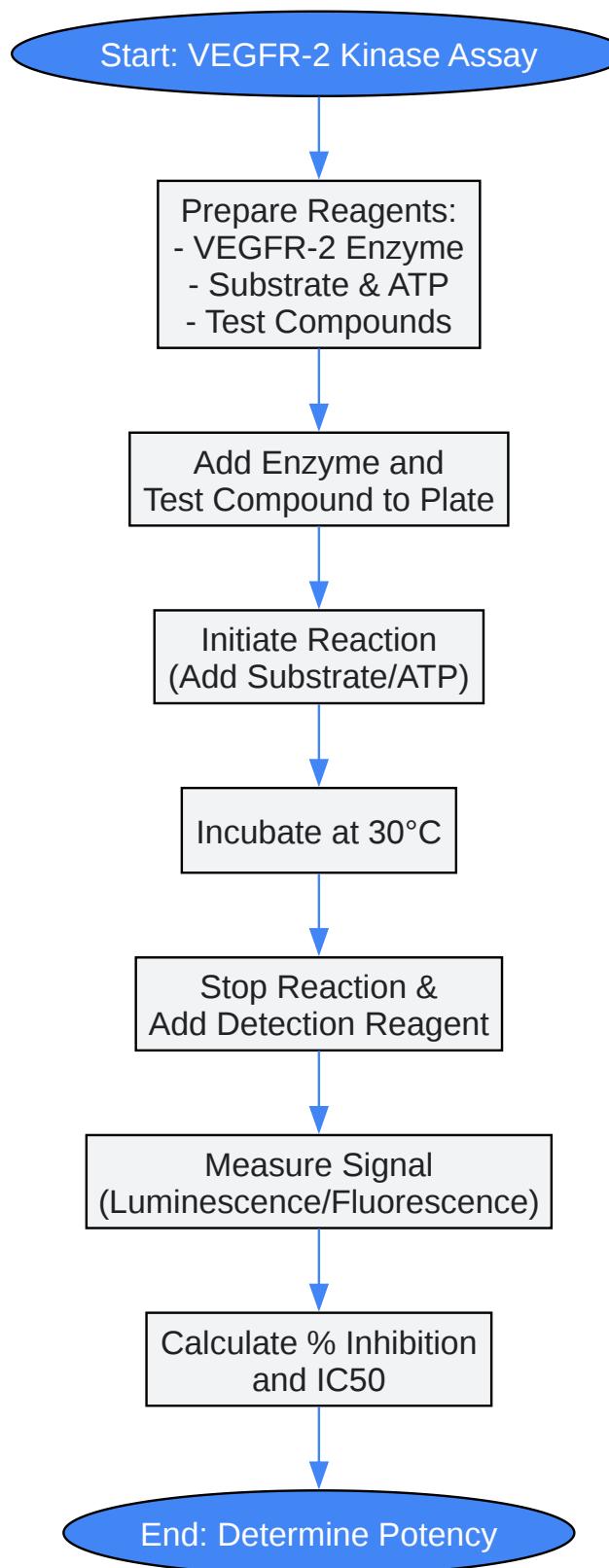
- Sample Preparation: Mitochondria can be isolated from tissue or cell samples, or cell lysates can be used as the enzyme source.
- Reagents: A phosphate buffer, sodium succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) are required.[12][13]
- Assay Procedure: In a cuvette or microplate well, the buffer, test compound, and enzyme sample are mixed. The reaction is initiated by adding sodium succinate.
- Measurement: The reduction of the electron acceptor, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT) in kinetic mode.[12][13]
- Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor, and IC₅₀ values can be calculated.

Visualizations



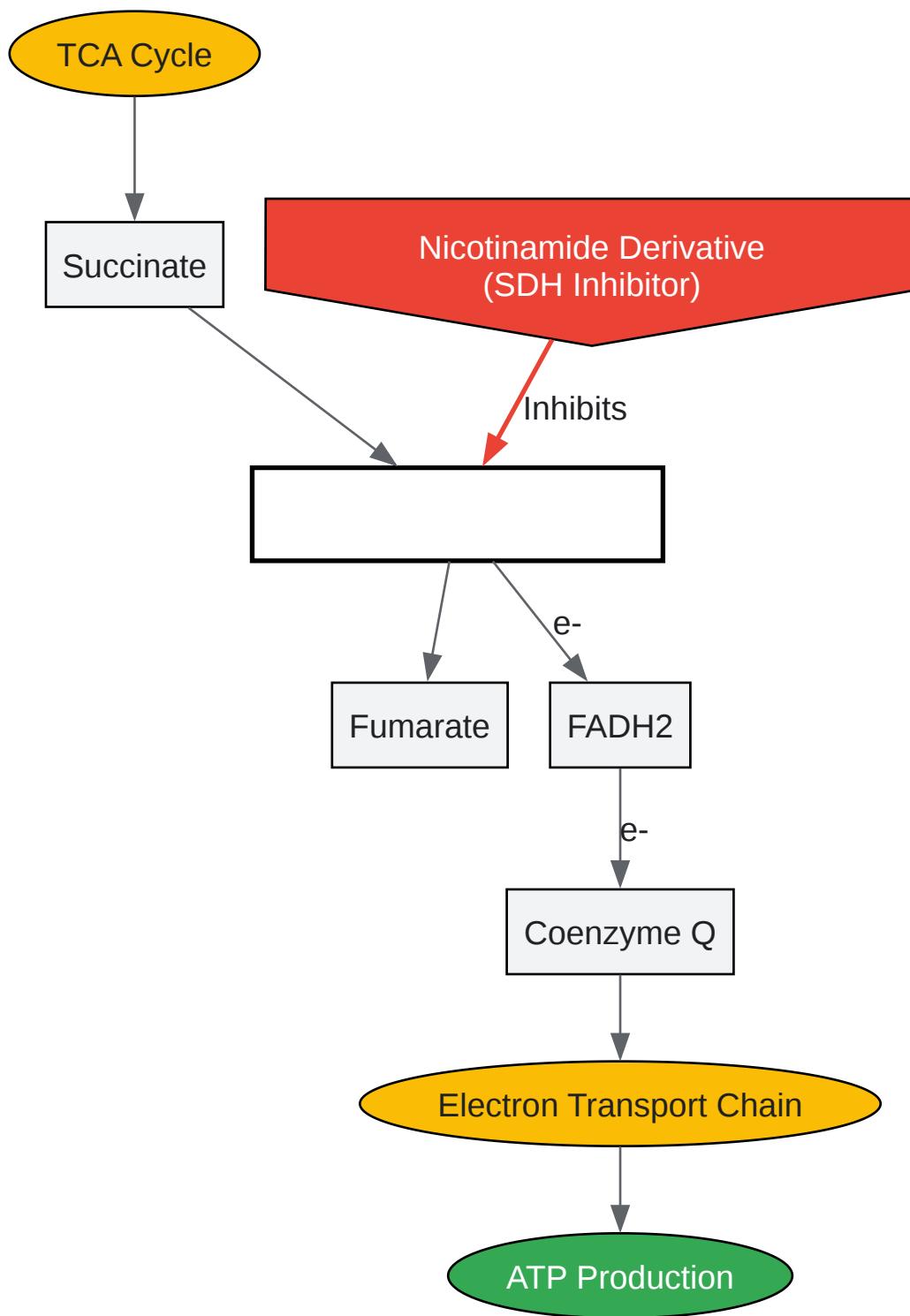
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Caption: Inferred SAR for N-phenylnicotinamide antifungal activity.



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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

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Caption: Mechanism of action for SDH inhibitor-based antifungals.

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